methyl 2,5-dimethoxyoxolane-2-carboxylate, Mixture of diastereomers
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Overview
Description
Methyl 2,5-dimethoxyoxolane-2-carboxylate, mixture of diastereomers, is a chemical compound with the molecular formula C7H12O5. This compound is characterized by the presence of an oxolane ring substituted with methoxy groups and a carboxylate ester. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethoxyoxolane-2-carboxylate typically involves the reaction of 2,5-dimethoxyoxolane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of methyl 2,5-dimethoxyoxolane-2-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethoxyoxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Methyl 2,5-dimethoxyoxolane-2-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethoxyoxolane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dimethoxyoxolane-2-carboxylate: Similar in structure but may differ in the position or number of methoxy groups.
Ethyl 2,5-dimethoxyoxolane-2-carboxylate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 2,5-dimethoxyoxolane-3-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
Methyl 2,5-dimethoxyoxolane-2-carboxylate is unique due to its specific substitution pattern and the presence of multiple diastereomers. This structural diversity can lead to varied physical and chemical properties, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
39658-49-6 |
---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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